3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid 3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0809117
InChI: InChI=1S/C22H21NO6/c1-13-7-9-14(10-8-13)20(26)18-19(15-5-3-4-6-16(15)29-2)23(12-11-17(24)25)22(28)21(18)27/h3-10,19,26H,11-12H2,1-2H3,(H,24,25)/b20-18+
SMILES: CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3OC)O
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol

3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid

CAS No.:

Cat. No.: VC0809117

Molecular Formula: C22H21NO6

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid -

Specification

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
IUPAC Name 3-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid
Standard InChI InChI=1S/C22H21NO6/c1-13-7-9-14(10-8-13)20(26)18-19(15-5-3-4-6-16(15)29-2)23(12-11-17(24)25)22(28)21(18)27/h3-10,19,26H,11-12H2,1-2H3,(H,24,25)/b20-18+
Standard InChI Key DQNIAMRVPXBRMK-CZIZESTLSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3OC)/O
SMILES CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3OC)O
Canonical SMILES CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator